molecular formula C6H9N3 B1321767 2-(Pyrimidin-2-yl)ethanamine CAS No. 89464-80-2

2-(Pyrimidin-2-yl)ethanamine

Cat. No. B1321767
CAS RN: 89464-80-2
M. Wt: 123.16 g/mol
InChI Key: DKJOQBMLNGUEFQ-UHFFFAOYSA-N
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Description

“2-(Pyrimidin-2-yl)ethanamine” is a chemical compound that has a pyrimidine moiety . This moiety is known to exhibit a wide range of pharmacological activities and is often used in the design of structures in medicinal chemistry . The compound has a CAS Number of 99357-24-1 and a molecular weight of 196.08 .


Synthesis Analysis

The synthesis of “2-(Pyrimidin-2-yl)ethanamine” and its derivatives involves the design and preparation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another synthesis method involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-2-yl)ethanamine” is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound . The Inchi Code of the compound is 1S/C6H9N3.2ClH/c7-3-2-6-8-4-1-5-9-6;;/h1,4-5H,2-3,7H2;2*1H .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrimidin-2-yl)ethanamine” are diverse. For instance, the reaction of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions . Another reaction involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .


Physical And Chemical Properties Analysis

The physical form of “2-(Pyrimidin-2-yl)ethanamine” is solid . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Drug Development and Pharmacology

“2-(Pyrimidin-2-yl)ethanamine” derivatives have been explored for their potential biological activities. For instance, certain pyrimidine derivatives have shown promising anti-fibrotic activities in studies against immortalized rat hepatic stellate cells (HSC-T6), which could be indicative of potential applications in treating liver fibrosis .

Anti-inflammatory Research

Pyrimidine compounds have been associated with anti-inflammatory effects due to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that “2-(Pyrimidin-2-yl)ethanamine” could be a precursor in synthesizing compounds with similar properties.

Synthesis of Heterocyclic Compounds

The pyrimidine ring is a common motif in heterocyclic compounds, which are a significant class of organic compounds with applications in various fields including pharmaceuticals, agrochemicals, and dyes. The compound could serve as a building block for synthesizing novel heterocyclic compounds with potential biological activities .

Safety and Hazards

The safety information for “2-(Pyrimidin-2-yl)ethanamine” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

The future directions for “2-(Pyrimidin-2-yl)ethanamine” could involve further exploration of its chemistry and biological properties . The compound might be developed into novel anti-fibrotic drugs . Additionally, the compound could be used in the synthesis of various pyrimidine derivatives, enhancing our understanding of biological processes.

properties

IUPAC Name

2-pyrimidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJOQBMLNGUEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606905
Record name 2-(Pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-yl)ethanamine

CAS RN

89464-80-2
Record name 2-(Pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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